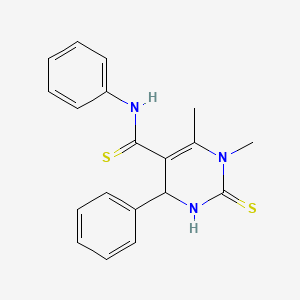
1,6-dimethyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, N,4-Diaryl-6-methyl-1-methyl (phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized in a three-component reaction of N-aryl-3-oxobutanamides, aromatic aldehyde, and N-methylthiourea (N-phenylthiourea) in ethanol in the presence of sodium hydrogen sulfate as a catalyst .Chemical Reactions Analysis
The reactivity of similar compounds has been investigated. For example, the reactivity of 6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile was studied towards selected nitrogen nucleophiles .Scientific Research Applications
Antimicrobial Activity
The compound has shown potential in antimicrobial activity. It has been used in the synthesis of new thiadiazoles, thioamides, 5-arylazothiazoles and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines, which have demonstrated substantial antimicrobial properties against various microorganisms .
Antioxidant Properties
The compound has been associated with antioxidant properties. In a study, it was found that the compound demonstrated antioxidant potential, quantified using the DPPH free radical scavenging assay .
Anti-Corrosion Potential
The compound has been found to have anti-corrosion potential. In a study, it was found that the compound demonstrated substantial decrement in corrosion rates with ascending concentrations of the organic compound .
Antitumor Activity
The compound has shown potential in antitumor activity. It has been used in the synthesis of new thiadiazoles, thioamides, 5-arylazothiazoles and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines, which have demonstrated substantial antitumor properties .
Anti-Inflammatory Activity
The compound has shown potential in anti-inflammatory activity. It has been used in the synthesis of new thiadiazoles, thioamides, 5-arylazothiazoles and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines, which have demonstrated substantial anti-inflammatory properties .
Apoptosis Agonists
The compound has shown potential as an apoptosis agonist. In a study, it was found that the resulting 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles are moderately likely to exhibit activity as apoptosis agonists .
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities. Given the biological activities of similar compounds, it could be of interest to investigate its potential antimicrobial and anticancer properties .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives, which share some structural similarities, have been found to interact with multiple receptors, leading to a broad range of chemical and biological properties .
Biochemical Pathways
Similar compounds, such as imidazole derivatives, have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It’s worth noting that similar compounds, such as imidazole derivatives, are highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Similar compounds, such as imidazole derivatives, have been found to show potent anti-tubercular activity against mycobacterium tuberculosis strain .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
3,4-dimethyl-N,6-diphenyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3S2/c1-13-16(18(23)20-15-11-7-4-8-12-15)17(21-19(24)22(13)2)14-9-5-3-6-10-14/h3-12,17H,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYYJPVIILJZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1C)C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B2949951.png)
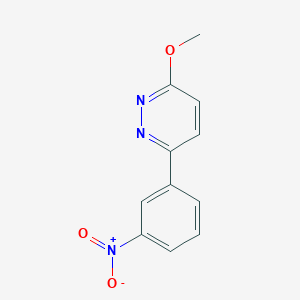
![(2Z)-3-ethoxy-2-[(2-nitrophenyl)sulfonyl]-1-phenylprop-2-en-1-one](/img/structure/B2949953.png)
![2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitrobenzamide](/img/structure/B2949954.png)
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2949955.png)
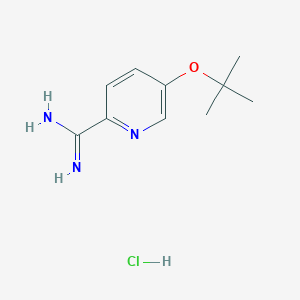
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/no-structure.png)
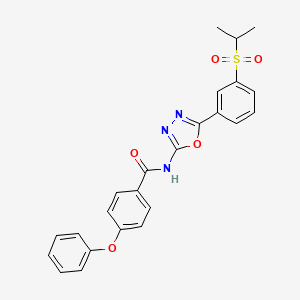
![Lithium 7-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2949959.png)

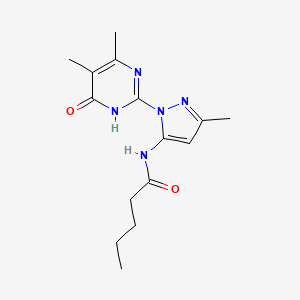
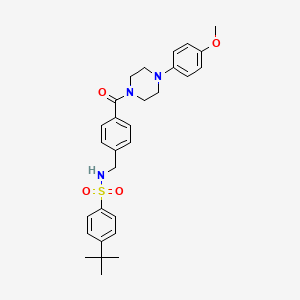
![7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2949971.png)